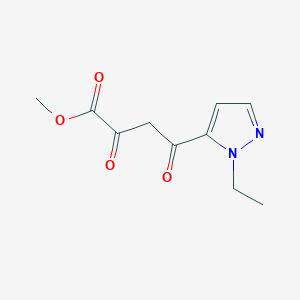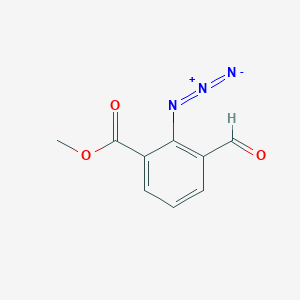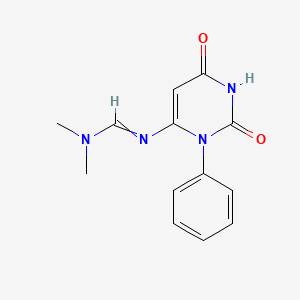
Phenyl N-(cyclopropylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-(cyclopropylmethyl)carbamate is an organic compound with the molecular formula C₁₁H₁₃NO₂ It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to both an amine and an alcohol)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl N-(cyclopropylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with cyclopropylmethylamine. This reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and efficiency.
Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate. This one-pot procedure is economical and efficient, avoiding the direct manipulation of sensitive reactants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the compound meets specific standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce phenyl N-(cyclopropylmethyl)amine.
Wissenschaftliche Forschungsanwendungen
Phenyl N-(cyclopropylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug design and as a prodrug.
Industry: Utilized in the development of green pesticides and fungicides.
Wirkmechanismus
The mechanism of action of phenyl N-(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their cell wall synthesis . The compound may also act as a radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Phenyl N-(cyclopropylmethyl)carbamate can be compared with other carbamate derivatives, such as:
- Phenyl N-methylcarbamate
- Phenyl N-ethylcarbamate
- Phenyl N-(tert-butyl)carbamate
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropylmethyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new antifungal agents and green pesticides .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
phenyl N-(cyclopropylmethyl)carbamate |
InChI |
InChI=1S/C11H13NO2/c13-11(12-8-9-6-7-9)14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |
InChI-Schlüssel |
TUOGAYJQSBOBDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11722762.png)

![methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate](/img/structure/B11722783.png)











